4-iso-Propylphenyl-(2-thienyl)methanol
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Overview
Description
4-iso-Propylphenyl-(2-thienyl)methanol is a chemical compound that belongs to the class of organic compounds known as phenylmethanols. It is characterized by the presence of a phenyl group attached to a methanol moiety, with an isopropyl group and a thiophene ring as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Propylphenyl-(2-thienyl)methanol typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of benzene using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Thiophene Formation: The resulting isopropylbenzene undergoes a subsequent reaction with thiophene to introduce the thiophene ring.
Reduction and Methanol Introduction: Finally, the compound is reduced, and a methanol group is introduced to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-iso-Propylphenyl-(2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds.
Scientific Research Applications
4-iso-Propylphenyl-(2-thienyl)methanol has found applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-iso-Propylphenyl-(2-thienyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also modulate enzyme activities and signaling pathways involved in inflammatory responses.
Comparison with Similar Compounds
4-iso-Propylphenyl-(2-thienyl)methanol is structurally similar to other phenylmethanols and thiophene derivatives. its unique combination of isopropyl and thiophene groups sets it apart. Some similar compounds include:
Phenylmethanol: A simpler phenylmethanol without substituents.
Thiophene derivatives: Compounds containing thiophene rings with different substituents.
Isopropylbenzene derivatives: Compounds with isopropyl groups attached to benzene rings.
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Properties
IUPAC Name |
(4-propan-2-ylphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-10(2)11-5-7-12(8-6-11)14(15)13-4-3-9-16-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUBTMSWZWDIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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